(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol is a complex organic compound with the molecular formula C64H98O7 It is characterized by its three dodecyloxybenzyl groups attached to a central phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol typically involves multiple steps, starting with the preparation of the dodecyloxybenzyl intermediates. These intermediates are then reacted with a phenyl ring under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenyl ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)aldehyde or (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)carboxylic acid. Reduction of the phenyl ring can produce (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)cyclohexanol.
Scientific Research Applications
(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery and targeted therapy.
Industry: It is used in the development of advanced materials, including surfactants and liquid crystals, due to its amphiphilic nature.
Mechanism of Action
The mechanism by which (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes or proteins, altering their structure and function. The dodecyloxybenzyl groups can facilitate the compound’s insertion into lipid bilayers, potentially disrupting membrane integrity or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4,5-Tris((4-(decyloxy)benzyl)oxy)phenyl)methanol: Similar structure but with decyloxy groups instead of dodecyloxy groups.
(3,4,5-Tris((4-(octyloxy)benzyl)oxy)phenyl)methanol: Contains octyloxy groups, leading to different physical and chemical properties.
(3,4,5-Tris((4-(hexadecyloxy)benzyl)oxy)phenyl)methanol: Features hexadecyloxy groups, which may affect its solubility and reactivity.
Uniqueness
The uniqueness of (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol lies in its specific combination of dodecyloxybenzyl groups and phenylmethanol core. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
161401-95-2 |
---|---|
Molecular Formula |
C64H98O7 |
Molecular Weight |
979.5 g/mol |
IUPAC Name |
[3,4,5-tris[(4-dodecoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C64H98O7/c1-4-7-10-13-16-19-22-25-28-31-46-66-59-40-34-55(35-41-59)52-69-62-49-58(51-65)50-63(70-53-56-36-42-60(43-37-56)67-47-32-29-26-23-20-17-14-11-8-5-2)64(62)71-54-57-38-44-61(45-39-57)68-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50,65H,4-33,46-48,51-54H2,1-3H3 |
InChI Key |
ACYFUXURQSYTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.